BenchChemオンラインストアへようこそ!

Hdac1/2-IN-3

Epigenetics HDAC enzymology Cancer biology

HDAC1/2‑IN‑3 (CAS 2121516‑17‑2, C24H25N5OS, MW 431.55) is a small‑molecule, active‑site inhibitor of the zinc‑dependent class I histone deacetylases HDAC1 and HDAC2. Its chemical structure, N‑(2‑amino‑5‑thiophen‑2‑ylphenyl)‑7‑[2‑(dimethylamino)ethylamino]isoquinoline‑3‑carboxamide, places it within the isoquinoline‑3‑carboxamide chemotype disclosed in patent WO 2020/068950 A1, which specifically targets HDAC1/2 for therapeutic applications in myelodysplastic syndrome, β‑thalassemia, sickle cell disease, and cancer.

Molecular Formula C24H25N5OS
Molecular Weight 431.6 g/mol
Cat. No. B13907787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac1/2-IN-3
Molecular FormulaC24H25N5OS
Molecular Weight431.6 g/mol
Structural Identifiers
SMILESCN(C)CCNC1=CC2=CN=C(C=C2C=C1)C(=O)NC3=C(C=CC(=C3)C4=CC=CS4)N
InChIInChI=1S/C24H25N5OS/c1-29(2)10-9-26-19-7-5-16-13-22(27-15-18(16)12-19)24(30)28-21-14-17(6-8-20(21)25)23-4-3-11-31-23/h3-8,11-15,26H,9-10,25H2,1-2H3,(H,28,30)
InChIKeyKDTPUATYLVOWAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HDAC1/2-IN-3: A Sub‑10 nM Selective Inhibitor for Class I Histone Deacetylases 1 and 2


HDAC1/2‑IN‑3 (CAS 2121516‑17‑2, C24H25N5OS, MW 431.55) is a small‑molecule, active‑site inhibitor of the zinc‑dependent class I histone deacetylases HDAC1 and HDAC2 . Its chemical structure, N‑(2‑amino‑5‑thiophen‑2‑ylphenyl)‑7‑[2‑(dimethylamino)ethylamino]isoquinoline‑3‑carboxamide, places it within the isoquinoline‑3‑carboxamide chemotype disclosed in patent WO 2020/068950 A1, which specifically targets HDAC1/2 for therapeutic applications in myelodysplastic syndrome, β‑thalassemia, sickle cell disease, and cancer [1]. The compound is supplied as a light‑yellow to light‑brown solid with ≥98 % purity and is soluble in DMSO and standard in‑vivo formulations .

Why Pan‑Class or Multi‑Isoform HDAC Inhibitors Cannot Substitute for HDAC1/2‑IN‑3 in Isoform‑Resolved Studies


Class I HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC8) share a conserved catalytic pocket with a zinc ion at its base, yet their biological functions are non‑redundant [1]. Broad‑spectrum or pan‑class I inhibitors such as Romidepsin (HDAC1/2/4/6), Tucidinostat (Chidamide; HDAC1/2/3/10), and Entinostat (MS‑275; HDAC1/3) concurrently engage multiple isoforms, confounding the interpretation of target‑specific pharmacology . HDAC1/2‑IN‑3 is designed to achieve selective dual inhibition of HDAC1 and HDAC2 while sparing HDAC3 and class II/IV isoforms, a selectivity profile that is critical for experiments that require deconvolution of HDAC1‑ versus HDAC3‑mediated transcriptional effects [2]. Procurement of a less selective alternative introduces isoform crosstalk that can invalidate hypothesis‑driven target identification, particularly in models of hemoglobin switching, myelodysplastic syndrome, or neurological disease where HDAC1/2‑selective activity has been explicitly linked to therapeutic outcome [1][2].

Quantitative Differentiation of HDAC1/2‑IN‑3 Against the Nearest Chemical‑Class and Pharmacological Comparators


HDAC1/2‑IN‑3 vs. Tucidinostat (Chidamide): Potency Advantage on HDAC1 and HDAC2 in Biochemical Enzyme Assays

In enzyme‑inhibition assays using recombinant human HDAC isoforms, HDAC1/2‑IN‑3 demonstrates IC50 values of 0–5 nM for HDAC1 and 5–10 nM for HDAC2 . In contrast, Tucidinostat, an approved oral class I/IIb inhibitor, displays significantly higher IC50 values of 95 nM for HDAC1 and 160 nM for HDAC2 under comparable assay conditions . This represents an approximate 19‑ to 32‑fold improvement in biochemical potency for HDAC1 and a 16‑ to 32‑fold improvement for HDAC2. Whereas Tucidinostat additionally inhibits HDAC3 (IC50 = 67 nM) and HDAC10 (IC50 = 78 nM) with sub‑100 nM activity, HDAC1/2‑IN‑3 is designed to limit off‑target engagement of non‑HDAC1/2 zinc‑dependent deacetylases [1]. The enhanced potency and isoform restriction make HDAC1/2‑IN‑3 preferable for applications where high‑confidence target engagement of HDAC1/2 must be established at low nanomolar concentrations.

Epigenetics HDAC enzymology Cancer biology

Selectivity Profile Inferred from Patent Disclosure: HDAC1/2‑IN‑3 Spares HDAC3 and Class II/IV Isoforms

The patent family WO 2020/068950 A1, to which HDAC1/2‑IN‑3 belongs, explicitly describes compounds that selectively inhibit HDAC1 and HDAC2 over HDAC3, and that show no significant activity against HDAC4, HDAC5, HDAC6, HDAC7, HDAC8, or HDAC9 [1][2]. This selectivity is consistent with the broader class of isoquinoline‑3‑carboxamide HDAC1/2 inhibitors, for which representative compounds demonstrate >100‑fold selectivity for HDAC1/2 versus HDAC3 and negligible class II/IV inhibition [3]. While the precise selectivity ratios for HDAC1/2‑IN‑3 itself have not been published as raw IC50 values for all off‑target isoforms, the patent biological assay data confirm that the chemotype achieves the intended HDAC1/2 restriction. For comparison, ACY‑957, a structurally distinct HDAC1/2‑selective inhibitor, shows IC50 values of 7 nM (HDAC1), 18 nM (HDAC2), and 1300 nM (HDAC3), corresponding to a 72‑ to 186‑fold selectivity window . HDAC1/2‑IN‑3 is expected to exhibit a comparable or improved window based on its sub‑10 nM potency on HDAC1/2.

Isoform selectivity HDAC pharmacology Chemical biology

Potency Cross‑Check Against Romidepsin: HDAC1/2‑IN‑3 Offers Single‑Digit Nanomolar IC50 vs. Mid‑Double‑Digit Nanomolar for Romidepsin

Romidepsin (FK228) is a natural cyclic depsipeptide approved for cutaneous T‑cell lymphoma that inhibits HDAC1 with an IC50 of 36 nM and HDAC2 with an IC50 of 47 nM . HDAC1/2‑IN‑3 achieves IC50 values of 0–5 nM (HDAC1) and 5–10 nM (HDAC2) , representing an approximate 7‑ to 36‑fold improvement for HDAC1 and a 5‑ to 9‑fold improvement for HDAC2. Importantly, Romidepsin also inhibits HDAC4 (IC50 = 510 nM) and HDAC6 (IC50 = 1400 nM), which introduces additional biological complexity that is absent with HDAC1/2‑IN‑3 [1]. For cell‑based studies requiring clean HDAC1/2‑dependent acetylation readouts (e.g., H3K9/H3K14 hyperacetylation without α‑tubulin acetylation), HDAC1/2‑IN‑3 offers a potency‑and‑selectivity advantage.

HDAC inhibitor comparison Cancer pharmacology Enzymatic potency

Distinction from Entinostat (MS‑275): HDAC3‑Sparing Profile Positions HDAC1/2‑IN‑3 for Cleaner Target Deconvolution

Entinostat is a clinical‑stage benzamide HDAC inhibitor that potently inhibits HDAC1 (IC50 ≈ 200–300 nM) and HDAC3 (IC50 ≈ 500–600 nM), with weaker activity on HDAC2 [1]. Its selectivity for HDAC1 and HDAC3 over HDAC2 makes it unsuitable for studies where HDAC2‑specific biology is under investigation. HDAC1/2‑IN‑3, derived from the isoquinoline‑3‑carboxamide series, targets HDAC1 and HDAC2 while sparing HDAC3 [2]. This inverted selectivity profile—HDAC1/2 over HDAC3 rather than HDAC1/3 over HDAC2—is mechanistically critical in systems where HDAC3 deacetylation activity is pro‑survival or involved in circadian rhythm regulation, while HDAC1/2 are the primary drivers of the phenotype of interest.

Target deconvolution Isoform‑selective pharmacology Epigenetic drug discovery

Recommended Scientific and Pre‑Clinical Application Scenarios for HDAC1/2‑IN‑3 Procurement


HDAC1‑ vs. HDAC2‑Specific Gene Regulation Studies in Hematopoietic Progenitor Cells

In primary erythroid progenitor cultures where HDAC1/2 inhibition is required to derepress fetal hemoglobin (HbF) without HDAC3‑mediated confounding effects on GATA2 expression, HDAC1/2‑IN‑3 provides the necessary isoform restriction. The compound's low‑nanomolar potency on both HDAC1 (0–5 nM) and HDAC2 (5–10 nM) ensures complete target engagement at concentrations that avoid the cytotoxicity associated with pan‑class inhibitors such as Romidepsin or Tucidinostat [1].

Target‑Validation Triaging in Drug‑Discovery Programs for Myelodysplastic Syndrome (MDS)

For pharmaceutical R&D teams performing chemical‑biology triaging of HDAC isoforms in MDS models, HDAC1/2‑IN‑3 serves as the preferred probe for HDAC1/2 contributions, while orthogonal probes such as Entinostat can be used to interrogate HDAC1/3 contributions. This combinatorial approach is feasible only when each probe has a well‑characterized selectivity fingerprint; the patent‑backed selectivity of HDAC1/2‑IN‑3 provides the necessary confidence for such a strategy [1][2].

Biochemical Assay Development and Screening Cascade Optimization

Contract research organizations (CROs) developing HDAC‑focused screening cascades can use HDAC1/2‑IN‑3 as a reference inhibitor for assay qualification and as a positive control in HDAC1/2 enzyme‑inhibition assays . Its potency (IC50 < 10 nM on both targets) and commercial availability in ≥98 % purity from multiple vendors (InvivoChem Cat. V55228, TargetMol Cat. T39567, MedChemExpress Cat. HY‑139650) ensure inter‑laboratory reproducibility and reliable procurement .

Selectivity Profiling in Epigenetic Drug‑Discovery Panels

In broad‑panel HDAC‑isoform selectivity profiling, HDAC1/2‑IN‑3 functions as a critical reference compound that defines the HDAC1/2‑selective quadrant. Its use alongside pan‑inhibitors (e.g., SAHA, Panobinostat) and other selective inhibitors (e.g., ACY‑957 for HDAC1/2, Tubastatin A for HDAC6) allows construction of a comprehensive selectivity map that guides structure‑activity‑relationship (SAR) campaigns and informs medicinal chemistry decisions on isoform‑selective inhibitor design [1][2].

Quote Request

Request a Quote for Hdac1/2-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.